molecular formula C22H25NO B256847 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol

4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol

Cat. No. B256847
M. Wt: 319.4 g/mol
InChI Key: MQBPAVQBUDRCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol, also known as ADPBY, is a chemical compound with potential applications in scientific research. It is a member of the diphenylbutadiyne family of compounds and has been studied for its potential use as a pharmacological agent.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol as a protein-protein interaction inhibitor involves binding to the Max binding domain of c-Myc. This prevents the interaction between c-Myc and Max, which is critical for the regulation of cell growth and proliferation. As a modulator of the Wnt signaling pathway, 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol has been shown to inhibit the activity of the protein Dishevelled, which is involved in the regulation of cell differentiation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol as a protein-protein interaction inhibitor and modulator of the Wnt signaling pathway are still being studied. However, it has been shown to inhibit cell growth and induce apoptosis in cancer cell lines. It has also been shown to promote differentiation in certain cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol in lab experiments include its high purity and yield, as well as its potential as a pharmacological agent. However, its mechanism of action and biochemical and physiological effects are still being studied, and further research is needed to fully understand its potential as a therapeutic agent.

Future Directions

For research on 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol include further studies on its mechanism of action as a protein-protein interaction inhibitor and modulator of the Wnt signaling pathway. It may also be useful to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies on its biochemical and physiological effects are needed to fully understand its potential as a pharmacological agent.

Synthesis Methods

The synthesis of 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol involves the reaction of 4-bromo-1,1-diphenylbut-2-yne with azepane in the presence of a palladium catalyst. This method has been reported to yield 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol in high purity and yield. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol has potential applications in scientific research as a pharmacological agent. It has been studied for its potential use as an inhibitor of protein-protein interactions. Specifically, it has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the regulation of cell growth and proliferation and is often dysregulated in cancer. 4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol has also been studied for its potential use as a modulator of the Wnt signaling pathway, which is involved in cell differentiation and proliferation.

properties

Product Name

4-(Azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

4-(azepan-1-yl)-1,1-diphenylbut-2-yn-1-ol

InChI

InChI=1S/C22H25NO/c24-22(20-12-5-3-6-13-20,21-14-7-4-8-15-21)16-11-19-23-17-9-1-2-10-18-23/h3-8,12-15,24H,1-2,9-10,17-19H2

InChI Key

MQBPAVQBUDRCEI-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.